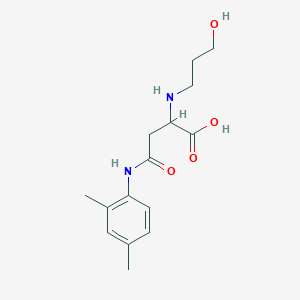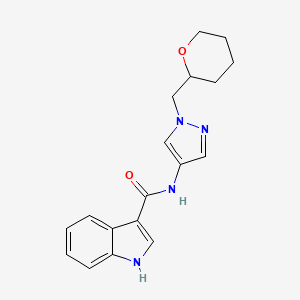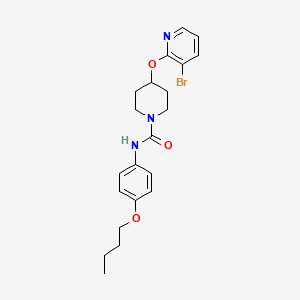
4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, also known as Dihydrorotenone, is a chemical compound that has been widely studied for its biochemical and physiological effects. It is a naturally occurring compound that is found in several plant species, including the roots of Derris elliptica and Lonchocarpus utilis.
Scientific Research Applications
Synthesis and Optical Properties for Molecular Diagnosis
A novel compound closely related to 4-(2,4-Dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid was synthesized for use as a fluorescent probe for β-amyloids, demonstrating high binding affinities toward Aβ(1–40) aggregates in vitro. This suggests potential applications in the molecular diagnosis of Alzheimer’s disease by providing a powerful fluorescent probe for identifying β-amyloid aggregates, a hallmark of the disease (Fa et al., 2015).
Environmental Monitoring and Analytical Chemistry
In the domain of environmental science and analytical chemistry, derivatives of this compound have been developed for sensitive detection and monitoring of pesticides in agricultural samples. A study developed a sensitive ELISA method for analyzing organophosphorous insecticide residues in fruit, leveraging the chemical structure for creating specific detection assays. This indicates its utility in enhancing food safety and environmental monitoring by providing a convenient and reliable tool for pesticide residue detection in agricultural products (Zhang et al., 2008).
Drug Synthesis and Pharmaceutical Research
In pharmaceutical research, compounds structurally related to this compound have been synthesized for various therapeutic applications. For instance, derivatives have been explored for their potential as allosteric modifiers of hemoglobin, aiming to decrease the oxygen affinity of human hemoglobin A. This research could lead to novel therapeutic agents for conditions requiring modulation of oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Biochemistry and Plant Science
Betalains, vacuolar pigments with a nitrogenous core structure, have been studied extensively for their chemistry and biochemistry, highlighting the role of related compounds in plant pigment synthesis. This research is significant for understanding pigment biosynthesis pathways and for applications in food coloring and antioxidants, showcasing the diverse applications of compounds with similar structures in plant science and nutraceuticals (Khan & Giridhar, 2015).
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-4-5-12(11(2)8-10)17-14(19)9-13(15(20)21)16-6-3-7-18/h4-5,8,13,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINPPSXEKPWCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carbonyl)phenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2528330.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)
![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)
![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2528340.png)




![4-bromo-N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2528350.png)
